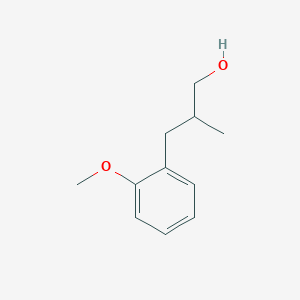
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenylpropanol, where the phenyl ring is substituted with a methoxy group at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-(2-Methoxy-phenyl)-2-methyl-propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process can be optimized for large-scale production by using suitable catalysts such as palladium on carbon (Pd/C) and operating under high-pressure hydrogen gas.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can yield the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-(2-Methoxy-phenyl)-2-methyl-propanone or 3-(2-Methoxy-phenyl)-2-methyl-propanoic acid.
Reduction: 3-(2-Methoxy-phenyl)-2-methyl-propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol involves its interaction with specific molecular targets. The methoxy group and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can influence biological pathways and result in specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Methoxy-phenyl)-2-methyl-propanal
- 3-(2-Methoxy-phenyl)-2-methyl-propanone
- 3-(2-Methoxy-phenyl)-2-methyl-propanoic acid
Uniqueness
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
120958-24-9 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-9(8-12)7-10-5-3-4-6-11(10)13-2/h3-6,9,12H,7-8H2,1-2H3 |
InChI-Schlüssel |
SIKJORVOXZHMHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


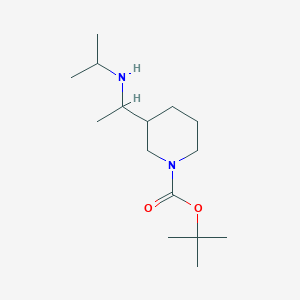
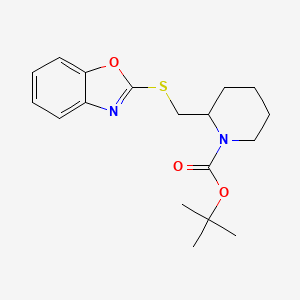
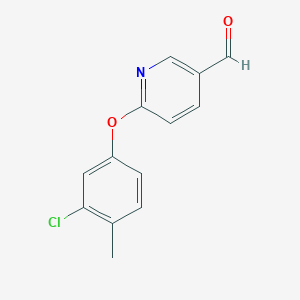
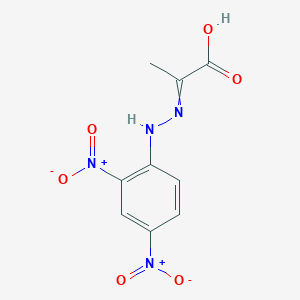
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)
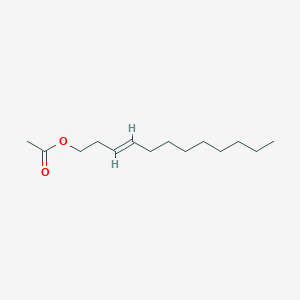
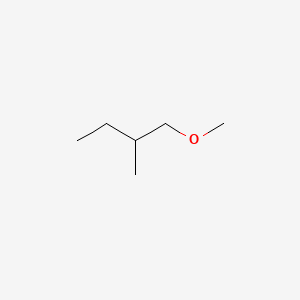
![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)
![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)
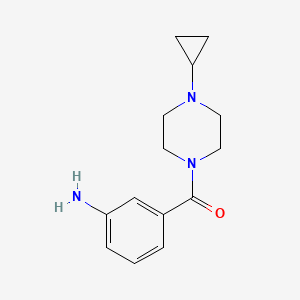
![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)
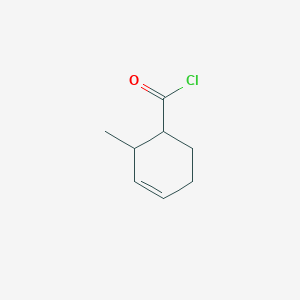
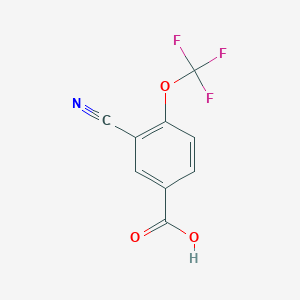
![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
